UPF1 is classified as a member of the superfamily 1 helicases, which are characterized by their ability to unwind RNA and translocate along single-stranded RNA molecules. It is found across eukaryotic organisms, indicating its essential function in RNA metabolism. The protein is composed of multiple domains, including helicase domains, which are crucial for its enzymatic activities .
The synthesis of UPF1 can be achieved through recombinant DNA technology. Typically, the gene encoding UPF1 is cloned into an expression vector suitable for bacterial or eukaryotic cell systems. The expressed protein can then be purified using various chromatography techniques, including affinity chromatography and size-exclusion chromatography. For example, purification protocols often involve using Nickel-affinity chromatography followed by Heparin-affinity chromatography to isolate UPF1 and its complexes with other NMD factors such as UPF2 .
The molecular structure of UPF1 has been elucidated through various biophysical techniques, including X-ray crystallography and nuclear magnetic resonance spectroscopy. UPF1 consists of two RecA-like helicase domains flanked by regulatory regions. Structural studies have revealed that UPF1 exists in an autoinhibited 'closed' state that transitions to an 'open' state upon binding with other proteins like UPF2. This conformational change is crucial for its helicase activity and RNA binding capabilities .
UPF1 mediates several critical biochemical reactions during NMD. The ATPase activity of UPF1 is essential for its function; it hydrolyzes ATP to facilitate translocation along RNA substrates and unwind secondary structures. Upon phosphorylation by kinases such as SMG1, UPF1 recruits endoribonucleases that initiate mRNA degradation. This process involves interactions with various cofactors that enhance the efficiency of mRNA decay .
The mechanism of action of UPF1 involves several steps:
UPF1 is a highly processive enzyme characterized by its ability to translocate over long distances on single-stranded nucleic acids. Its activity is temperature-dependent, typically exhibiting optimal function at physiological temperatures (around 37 °C). The protein's stability and activity can be influenced by factors such as ionic strength, pH, and the presence of cofactors like magnesium ions .
Studies have shown that the unwinding rates for UPF1 can vary significantly depending on the substrate conditions, with peak rates observed around 0.59 base pairs per second at 26 °C .
UPF1 has significant applications in molecular biology research, particularly in studies related to gene expression regulation and RNA metabolism. Its role in NMD makes it a target for investigating diseases caused by mutations leading to premature termination codons, such as certain genetic disorders and cancers. Additionally, understanding the mechanisms involving UPF1 could lead to therapeutic strategies aimed at modulating mRNA decay pathways to enhance or inhibit specific gene expressions .
UPF1 exhibits a conserved multi-domain architecture essential for its function in mRNA surveillance and decay pathways. The N-terminal cysteine-histidine-rich (CH) domain (residues 1–294) coordinates zinc ions via conserved Cys/His residues, enabling interactions with key NMD factors like UPF2 and eukaryotic release factors (eRF1/eRF3) [1] [6]. Adjacent to this lies the helicase core, comprising two RecA-like domains (1A and 2A) forming a nucleotide-binding cleft. This core houses seven signature motifs of SF1B helicases, including:
Embedded within the CH domain is a RING-like motif exhibiting structural homology to E3 ubiquitin ligases. Though its enzymatic activity remains debated, this motif may facilitate protein degradation via ubiquitination, linking UPF1 to proteasomal pathways [6]. Two regulatory subdomains further fine-tune UPF1:
Table 1: Functional Domains of UPF1
Domain | Residues | Key Features | Functional Role |
---|---|---|---|
CH domain | 1–294 | Zinc knuckles; RING-like motif | UPF2/eRF1 binding; E3 ligase activity? |
Helicase domain | 295–914 | RecA-like folds (1A, 2A); Walker A/B motifs; 1B/1C subdomains | ATP hydrolysis; RNA unwinding |
SQ domain | 915–1118 | Serine-glutamine clusters | Phosphorylation sites for SMG1 |
UPF1 is evolutionarily conserved from yeast to humans, with human UPF1 sharing 51% identity with S. cerevisiae Upf1p and 66% identity with Ustilago maydis UPF1 [4] [6]. The helicase core and CH domain exhibit the highest conservation, while the C-terminal SQ domain is truncated in yeast. Key structural parallels include:
In silico modeling of U. maydis UPF1 confirms its structural similarity to human UPF1, particularly in RNA-binding interfaces and ATP-binding pockets. Molecular dynamics simulations reveal comparable mechanical stability and conformational flexibility between orthologs [4].
UPF1 is an RNA/DNA helicase with 5′→3′ directionality and RNA-dependent ATPase activity. Its catalytic cycle involves:
ATP binding reduces UPF1’s RNA affinity, promoting RNA release after unwinding. Mutations in Walker A (K498A) or Walker B (DEXH→AAAA) abolish ATPase activity and impair NMD [6] [8].
The SQ domain (residues 1078–1109) contains >28 Serine-Glutamine (SQ) motifs targeted by the kinase SMG1. Phosphorylation occurs within the SURF complex (SMG1-UPF1-eRF1-eRF3) and requires:
Phosphorylated UPF1 (p-UPF1) recruits decay factors (SMG5-SMG7) and mRNA decay enzymes. Dephosphorylation by PP2A recycles UPF1 for subsequent NMD cycles. Key functional outcomes include:
Table 2: Phosphorylation Sites in Human UPF1
Phosphorylation Site | Functional Consequence | Regulatory Complex |
---|---|---|
S1078, S1096, S1116 | SMG5-SMG7 recruitment; mRNA decay activation | SURF (SMG1-eRF1-UPF1) |
S1107, S1111 | PP2A-mediated dephosphorylation | PP2A-SMG5 |
Human UPF1 has two isoforms generated by alternative splicing:
Both isoforms retain ATPase and helicase activity, but UPF1LL shows reduced RNA affinity and altered interactions with UPF2. Tissue-specific expression analyses indicate:
The functional impact of this isoform switch remains under investigation, though structural models suggest the 1B loop influences UPF1’s transition between RNA-clamping and RNA-unwinding states.
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